Lead tetrachloride
Description
Historical Context and Evolution of Academic Inquiry
The initial journey into the chemistry of lead tetrachloride was indirect. Before the compound itself was isolated, chemists observed that lead dioxide could dissolve in cold, concentrated hydrochloric acid, hinting at the existence of lead in a +4 oxidation state in solution. This led to the preparation of complex salts of the type M'₂PbCl₆ (hexachloroplumbates).
The first successful isolation of this compound is credited to Friedrich, who devised a method that remains a foundational concept in its synthesis. He prepared ammonium (B1175870) hexachloroplumbate, (NH₄)₂PbCl₆, by passing chlorine gas into a suspension of lead(II) chloride in hydrochloric acid, followed by the addition of ammonium chloride. By treating this stable complex salt with cold, concentrated sulfuric acid, he was able to liberate the unstable this compound as a distinct yellow, oily liquid. wikipedia.org Early academic inquiry was thus focused on the fundamental challenges of its synthesis and isolation, confirming the existence of this highly reactive and thermally sensitive molecule.
Significance of Lead(IV) Chemistry in Modern Inorganic Research
The chemistry of lead is dominated by the +2 oxidation state, a phenomenon explained by the inert pair effect . fiveable.meallen.inoxfordreference.com This effect describes the tendency of the outermost s-electrons (in lead's case, the 6s² electrons) to remain non-ionized or unshared in compounds of heavy p-block elements. fiveable.meallen.inlibretexts.org Consequently, the +4 oxidation state for lead is significantly less stable than for lighter Group 14 elements like carbon and silicon. wikipedia.orgchemguide.co.uk
This inherent instability is precisely what makes lead(IV) chemistry a significant field of modern research. Compounds in the +4 state, such as this compound, are powerful oxidizing agents because they readily seek to revert to the more stable +2 state. wikipedia.orgwikipedia.org For instance, PbCl₄ readily decomposes into lead(II) chloride and chlorine gas. wikipedia.orgchemguide.co.uk Understanding the dynamics of this unstable oxidation state provides crucial insights into periodic trends and the relativistic effects that influence the electronic structure of heavy elements. Furthermore, the practical applications of other lead(IV) compounds, notably lead dioxide (PbO₂) as the cathode in lead-acid batteries, drive continued research into the fundamental properties and reactivity of the lead(IV) state. noahchemicals.com
Scope and Objectives of Contemporary this compound Studies
Given the compound's instability, modern research on this compound is highly specialized. The primary objectives of contemporary studies are centered on its fundamental properties under controlled conditions and its reaction dynamics.
Key areas of focus include:
Structural Characterization: Modern analytical techniques have enabled a precise understanding of its molecular structure. Studies conducted at low temperatures (150 K) have confirmed that this compound possesses a tetrahedral geometry in its crystalline state, much like its lighter congeners, carbon tetrachloride and silicon tetrachloride. ed.ac.uk
Decomposition Studies: A major objective is to understand the kinetics and thermodynamics of its decomposition. This compound is known to be stable only below 0°C and decomposes at 50°C, a reaction that can reportedly be explosive. wikipedia.orgbrainly.in Research aims to quantify this instability and explore conditions that might temper its decomposition.
Reactivity and Hydrolysis: Unlike the water-stable carbon tetrachloride, this compound reacts readily with water to form lead dioxide and hydrochloric acid. wikipedia.org This is attributed to the larger size of the lead atom and the availability of d-orbitals, which facilitate the attack by water molecules. Studying these reaction mechanisms provides valuable comparative data within the Group 14 halides.
Theoretical Modeling: Computational chemistry plays a vital role in studying PbCl₄. Theoretical calculations allow researchers to predict and understand its bond energies, bond lengths, and electronic properties without the significant challenges and hazards of laboratory experimentation.
Research Findings and Compound Data
Detailed experimental and theoretical studies have provided key data on this compound.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | PbCl₄ |
| Molar Mass | 349.012 g/mol wikipedia.org |
| Appearance | Yellow, oily liquid wikipedia.org |
| Density | 3.2 g/cm³ wikipedia.org |
| Melting Point | -15 °C wikipedia.org |
| Boiling Point | 50 °C (decomposes) wikipedia.orgbrainly.in |
| Solubility in Water | Reacts wikipedia.org |
Structural and Thermodynamic Data
| Parameter | Value |
|---|---|
| Molecular Shape | Tetrahedral wikipedia.org |
| Pb-Cl Covalent Bond Length | 247 pm wikipedia.org |
| Pb-Cl Bond Energy | 243 kJ·mol⁻¹ wikipedia.org |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -328.9 kJ/mol wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
13463-30-4 |
|---|---|
Molecular Formula |
PbCl4 Cl4P |
Molecular Weight |
349 g/mol |
IUPAC Name |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
InChI Key |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
Canonical SMILES |
Cl[Pb](Cl)(Cl)Cl |
Other CAS No. |
13463-30-4 |
Synonyms |
lead tetrachloride |
Origin of Product |
United States |
Elucidation of Structural Characteristics and Computational Modeling of Lead Tetrachloride
Molecular Geometry and Crystallographic Investigations
The arrangement of atoms in a molecule and their packing in a crystal lattice are fundamental to understanding a compound's physical and chemical properties. For lead tetrachloride, these have been elucidated through a combination of experimental techniques and computational modeling.
Tetrahedral Configuration Analysis of PbCl₄
This compound adopts a tetrahedral molecular geometry, with the lead atom at the center and four chlorine atoms at the vertices. wikipedia.orgquora.com This configuration is consistent with VSEPR theory for a central atom with four bonding pairs of electrons and no lone pairs. The Pb-Cl covalent bond length has been measured to be 247 pm. wikipedia.orgquora.com Computational models predict a Pb-Cl bond length of 2.42 Å. osti.gov The molecule's structure is zero-dimensional and consists of four this compound molecules. osti.gov
| Parameter | Experimental Value | Computational Value |
| Pb-Cl Bond Length | 247 pm wikipedia.orgquora.com | 2.42 Å osti.gov |
| Molecular Geometry | Tetrahedral wikipedia.org | Tetrahedral osti.gov |
Crystal Packing and Intermolecular Interactions in Solid-State PbCl₄
In the solid state at 150 K, this compound crystallizes in a structure where the tetrahedral molecules reside on crystallographic twofold axes. researchgate.neted.ac.uk Unlike its lighter Group 14 analogues which exhibit hexagonal close packing of chlorine atoms, the chlorine atoms in PbCl₄ form a cubic close-packed array. ed.ac.uk A notable feature of the crystal structure is the absence of intermolecular interactions within the sum of the van der Waals radii, indicating that the molecules are held together by weak dispersion forces. researchgate.neted.ac.uk The structure is described as being silicon tetrafluoride-like and crystallizes in the monoclinic C2/c space group. osti.gov
| Feature | Description |
| Crystal System | Monoclinic osti.gov |
| Space Group | C2/c osti.gov |
| Chlorine Atom Packing | Cubic close-packed ed.ac.uk |
| Intermolecular Forces | Weak van der Waals forces researchgate.net |
High-Pressure Structural Phase Transformations of Lead(IV) Perovskite Complexes
While high-pressure studies on this compound itself are scarce due to its instability, research on related lead(IV) perovskite complexes, such as CH₃NH₃PbBr₃ (MAPbBr₃), provides insights into how pressure can influence the coordination environment of lead. nih.gov Single-crystal X-ray diffraction studies on MAPbBr₃ have revealed a sequence of phase transitions under pressure, from Pm3̅m to Im3̅ at approximately 0.8 GPa, and then to Pmn2₁ at around 1.8 GPa. nih.gov These transformations involve changes in the tilting of the PbBr₆ octahedra and can lead to significant changes in the material's electronic and optical properties. nih.govacs.org For instance, the compressibility of these perovskites is anisotropic, with the b-axis showing the most significant compression in the Pmn2₁ phase of MAPbBr₃. acs.org
Spectroscopic Probing of this compound and its Analogues
Spectroscopic techniques are invaluable for understanding the vibrational and electronic properties of molecules, which are directly related to their structure and bonding.
Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics under Pressure
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a powerful tool for studying the effects of pressure on molecular structures. le.ac.uk High-pressure Raman studies on related compounds like CCl₄ have shown that the vibrational modes exhibit positive pressure dependence, with sudden changes in the slopes of frequency versus pressure plots indicating phase transitions. researchgate.net For lead-containing perovskites, Raman and IR spectroscopy can be used to monitor changes in the vibrational modes of the PbX₆ octahedra and the organic cations under pressure, providing information about structural distortions and phase transitions. acs.orgresearchgate.net The application of pressure can lead to the broadening and splitting of Raman bands, which can be correlated with rearrangements in the crystal structure and hydrogen bond networks in hybrid perovskites. researchgate.net
Matrix Isolation Spectroscopy for Structural Elucidation
Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in an inert solid matrix, typically a noble gas, at very low temperatures. wikipedia.orgebsco.com This method allows for the spectroscopic characterization of individual molecules without the interference of intermolecular interactions. ustc.edu.cn Infrared spectra of matrix-isolated this compound have been reported, and the results are consistent with a tetrahedral molecule. researchgate.net This technique is particularly useful for confirming the molecular geometry of unstable compounds like PbCl₄ in an environment that minimizes decomposition. wikipedia.orgfu-berlin.de By comparing the experimental vibrational frequencies with those predicted by computational models, a detailed understanding of the molecular structure can be achieved. rsc.org
X-ray Diffraction Studies for Phase Identification
X-ray diffraction (XRD) is a primary analytical technique for the phase identification of crystalline materials. ncl.ac.uk The method works by directing X-rays onto a sample and measuring the scattering pattern. Each crystalline phase produces a unique diffraction pattern, characterized by the position and intensity of the diffraction peaks. fiveable.me By comparing this experimental pattern to entries in standardized crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) or the open-access Crystallography Open Database (COD), the specific crystalline phases present in a sample can be identified. ncl.ac.ukmyscope.training
In the context of this compound and related compounds, XRD is crucial for determining crystal structure and observing phase transitions under different conditions. For instance, lead(IV) chloride itself is a volatile liquid under ambient conditions, but its crystal structure has been determined at 150 K. researchgate.neted.ac.uk These studies reveal a structure composed of tetrahedral molecules where the chlorine atoms form a cubic close-packed array, which is distinct from the hexagonal close packing seen in lighter Group 14 analogues like tin tetrachloride. researchgate.neted.ac.uk
High-pressure XRD studies are particularly insightful for understanding structural stability. Research on related hybrid organic-inorganic perovskites, such as bis-benzylammonium this compound (BALC), demonstrates the power of this technique. In situ high-pressure angle-dispersive powder XRD measurements on BALC revealed a structural phase transformation at 1.7 GPa. acs.org The ambient orthorhombic structure, belonging to the space group Cmc2₁, transitions to a centrosymmetric structure with the space group Cmcm under pressure. acs.org This transition is reversible upon decompression. acs.org
Below is a table summarizing the crystallographic data for bis-benzylammonium this compound at ambient pressure.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 33.63(4) |
| b (Å) | 7.81(2) |
| c (Å) | 7.72(6) |
| Volume (ų) | 2031.4(8) |
| Z | 4 |
UV-Visible and FT-IR Spectroscopic Characterization of Lead(II) Chloride Precursors
Lead(II) chloride (PbCl₂) is a key precursor material, notably used in the synthesis of perovskite films for applications such as solar cells. sigmaaldrich.com Spectroscopic characterization of this precursor is essential for quality control and for understanding the initial stages of perovskite formation.
UV-Visible spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, can be used to characterize PbCl₂. Studies on the absorption spectrum of lead(II) chloride in aqueous solution have identified a maximum absorption wavelength (λmax) at 300 nm. researchgate.net This absorption feature is characteristic of the electronic transitions within the lead(II) ion and its chloride ligands.
Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool used to probe the vibrational modes of molecules and crystal lattices. While FT-IR is a standard characterization technique, specific, detailed FT-IR spectral data for lead(II) chloride as a precursor was not prominently featured in the reviewed literature.
Quantum Chemical and Density Functional Theory Studies
Theoretical Calculations of Intermolecular and Intramolecular Vibrations
Quantum chemical calculations are instrumental in understanding the vibrational properties of molecules. By computationally determining the vibrational frequencies, a theoretical spectrum (such as IR and Raman) can be generated. ethz.ch These calculations are often performed within the harmonic approximation. ethz.ch
For complex lead-containing compounds, these theoretical studies provide insight into how structural features influence vibrational modes. In the study of bis-benzylammonium this compound, density functional theory (DFT) calculations were employed to analyze both intermolecular and intramolecular vibrations. acs.org This theoretical approach was crucial for interpreting the experimental Raman spectra and understanding the structural changes that occur as a function of pressure. acs.org The calculations helped to identify that the high-pressure phase transition is associated with a distortion in the PbCl₆ octahedra. acs.org
To illustrate the type of data generated by such calculations, the theoretically calculated vibrational frequencies for carbon tetrachloride (CCl₄), a lighter analogue of this compound, are presented below.
| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) | Raman Activity (Å⁴/u) |
|---|---|---|---|---|
| 1 | A1 | 423 | 0.00 | 25.01 |
| 2 | E | 204 | 0.00 | 6.77 |
| 3 | T2 | 743 | 170.10 | 5.65 |
| 4 | T2 | 292 | 0.71 | 8.50 |
Computational Analysis of Structural Changes as a Function of Pressure
Computational modeling is a powerful tool for analyzing how crystal structures evolve under extreme conditions, such as high pressure. By simulating the effects of pressure on a crystal lattice, researchers can predict and understand phase transitions at the atomic level.
As previously mentioned, the study of bis-benzylammonium this compound combined high-pressure X-ray diffraction with DFT calculations to investigate a pressure-induced phase transition. acs.org The computational analysis was key to elucidating the mechanism of this transformation. The calculations revealed that the transition from the ambient Cmc2₁ structure to the high-pressure Cmcm structure is driven by a distortion of the PbCl₆ octahedra and a concurrent conformational change in the benzylammonium molecule. acs.org This synergy between experimental and computational methods provides a detailed picture of the structural response to applied pressure.
Density Functional Theory for Lead Atom Reactions and Bonding
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding in molecules. cond-mat.de It is particularly useful for studying noncovalent interactions involving heavy elements like lead.
Theoretical studies have utilized DFT at the PBE0-D3/def2-TZVPD level of theory to investigate the ability of tetrahedral lead(IV) compounds to form noncovalent interactions known as tetrel bonds. researchgate.net A tetrel bond is an interaction between an electron-donating species and a Group 14 element acting as a Lewis acid. researchgate.net These calculations focus on the "σ-hole," a region of positive electrostatic potential on the extension of a covalent bond to the lead atom, which can interact attractively with an electron-rich atom or molecule. researchgate.net
To validate these theoretical findings, researchers have performed analyses of the Cambridge Crystallographic Database (CSD). This survey of experimentally determined crystal structures has found numerous examples where tetrel bonding interactions involving tetrahedral lead(IV) derivatives are crucial in defining the crystal packing, leading to assemblies ranging from 0D to 2D. researchgate.net
Computational Methodologies for Ionization Potential Prediction in Lead-Containing Quantum Dots
The ionization potential (IP), the energy required to remove an electron from a material, is a critical property for nanomaterials used in technological applications. claremont.edu Accurately calculating the IP for large systems like quantum dots is computationally challenging due to the cost associated with solving the Dyson equation. claremont.eduacs.org
A novel computational approach, the Stratified Stochastic Enumeration of Molecular Orbitals (SSE-MO) method, has been developed to efficiently calculate the IP of large chemical systems. nih.gov This method uses a stratified Monte Carlo technique to construct the self-energy operator, making the calculation feasible for semiconductor nanoparticles. acs.org
The SSE-MO method has been successfully applied to investigate the size-dependent characteristics of the ionization potential of lead sulfide (B99878) (PbS) quantum dots. acs.orgnih.gov A key finding from these computational studies is that the ionization potentials for PbS quantum dots decrease as the size of the dot increases. acs.orgnih.gov
The table below presents the calculated ionization potentials for a series of PbS quantum dots, illustrating the size-dependent trend.
| Quantum Dot | Ionization Potential (eV) - Single Shot | Ionization Potential (eV) - Iterative |
|---|---|---|
| Pb₄S₄ | 6.23 | 6.23 |
| Pb₄₄S₄₄ | 5.02 | 5.02 |
| Pb₁₄₀S₁₄₀ | 4.58 | 4.58 |
Chemical Reactivity and Transformation Mechanisms of Lead Tetrachloride
Thermal Decomposition Pathways and Kinetic Considerations
Lead tetrachloride is thermally unstable and readily decomposes. This instability is a key feature of its chemistry.
The thermal decomposition of this compound involves the reduction of lead from the +4 oxidation state to the more stable +2 oxidation state. This is a thermodynamically favorable process, driven by the inert pair effect, which describes the tendency of the 6s² electrons in heavier p-block elements like lead to remain non-ionized or unshared in chemical reactions. Consequently, the +2 oxidation state becomes more stable than the +4 state as one moves down Group 14 of the periodic table. mahidaacademy.orglibretexts.orgchemguide.co.uk
The decomposition reaction is as follows:
PbCl₄(l) → PbCl₂(s) + Cl₂(g)
The standard enthalpy change (ΔH°) for this reaction can be calculated using the standard enthalpies of formation (ΔH°f) of the reactant and products.
| Compound | Standard Enthalpy of Formation (ΔH°f) in kJ/mol |
| PbCl₄(l) | -329.3 |
| PbCl₂(s) | -359.4 |
| Cl₂(g) | 0 |
Data sourced from multiple references. bartleby.com
Based on these values, the enthalpy change for the decomposition is:
ΔH° = ΔH°f(PbCl₂) + ΔH°f(Cl₂) - ΔH°f(PbCl₄) ΔH° = (-359.4 kJ/mol) + (0 kJ/mol) - (-329.3 kJ/mol) ΔH° = -30.1 kJ/mol
The negative enthalpy change indicates that the decomposition of this compound is an exothermic reaction.
Temperature: this compound is unstable at room temperature and decomposes to lead(II) chloride and chlorine gas. libretexts.orgchemguide.co.uk The decomposition accelerates with an increase in temperature, and the compound breaks down at 50 °C. wikipedia.org There are also reports of explosive decomposition. quora.com
Light: Exposure to light can also induce the decomposition of this compound. Therefore, it is recommended to store the compound in the dark. quora.com
Storage Conditions: To enhance its stability, this compound is best stored under pure sulfuric acid at low temperatures, around -80 °C. quora.com
Hydrolytic Reactivity and Mechanism of Water Interaction
This compound reacts readily with water, undergoing hydrolysis.
The hydrolysis of this compound is mechanistically different from that of carbon tetrachloride (CCl₄) but similar to other tetrachlorides of Group 14 elements like silicon tetrachloride (SiCl₄). allen.indoubtnut.com Carbon tetrachloride is resistant to hydrolysis due to the small size of the carbon atom, which is sterically hindered from attack by a water molecule, and the absence of available d-orbitals to form an intermediate. mahidaacademy.orgchemguide.co.uk
In contrast, the larger lead atom in PbCl₄ provides more space for a water molecule to approach and attack. wikipedia.org Furthermore, the presence of empty d-orbitals on the lead atom allows for the formation of a coordinate bond with the oxygen atom of a water molecule. This forms an unstable intermediate, which facilitates the hydrolysis process by lowering the activation energy required for the breaking of a Pb-Cl bond. wikipedia.orgquora.com The initial step of the hydrolysis mechanism involves the formation of this intermediate. mahidaacademy.org
PbCl₄(l) + 2H₂O(l) → PbO₂(s) + 4HCl(g) wikipedia.orgquora.com
The formation of brown, solid lead(IV) oxide is a characteristic observation during this reaction. libretexts.orgchemguide.co.uk It is important to note that due to the inherent instability of this compound, some of it may decompose into lead(II) chloride before hydrolysis can occur. mahidaacademy.org
Photochemical Reactions and Photoisomerization Processes
This compound is sensitive to light, which can induce its decomposition. The photolysis of lead halides, including lead chloride, has been investigated, and the mechanism is thought to involve the generation of charge carriers upon absorption of ultraviolet (UV) light. researchgate.net
The proposed mechanism for the photolysis of lead halides involves the transport of photogenerated holes to the surface of the crystal. These holes can then become trapped at surface halogen ions. This process leads to the formation of halogen atoms, which are subsequently desorbed from the surface. The photogenerated electrons can then react with Pb²⁺ ions to form lead atoms. researchgate.net While much of the detailed research has focused on the photolysis of lead(II) halides, similar principles are expected to apply to the photochemically induced decomposition of the less stable this compound.
Ligand Exchange Reactions and Redox Chemistry of Lead(IV) Species
This compound (PbCl₄) is a yellow, oily liquid that is notably unstable, particularly at temperatures above 0 °C. wikipedia.org Its chemistry is dominated by the strong tendency of lead to exist in the more stable +2 oxidation state, a phenomenon often attributed to the inert pair effect. wikipedia.orgwikipedia.org This inherent instability drives both its ligand exchange reactions and its redox chemistry.
A key aspect of lead(IV) chemistry is the formation of the hexachloroplumbate(IV) anion, [PbCl₆]²⁻. This complex ion is typically formed when lead(II) chloride is oxidized in the presence of excess chloride ions, such as in concentrated hydrochloric acid saturated with chlorine gas. wikipedia.orgshef.ac.uk The formation of ammonium (B1175870) hexachloroplumbate, (NH₄)₂PbCl₆, is a critical step in the synthesis of pure this compound. wikipedia.orglookchem.com Treating this stable yellow crystalline solid with cold, concentrated sulfuric acid results in a ligand exchange and decomposition reaction that yields this compound. wikipedia.orgwikipedia.org
The primary reactions involving this compound can be categorized as follows:
Hydrolysis: this compound reacts readily with water in a hydrolysis reaction, which can be viewed as a ligand exchange where chloride ligands are replaced by hydroxide or oxide ligands. Unlike the stable carbon tetrachloride, the larger size of the lead atom and the availability of empty d-orbitals facilitate attack by water molecules. wikipedia.orglibretexts.org This reaction produces lead(IV) oxide (PbO₂) and hydrochloric acid. wikipedia.orglibretexts.org
Reaction: PbCl₄ + 2H₂O → PbO₂ + 4HCl wikipedia.org
Thermal Decomposition: The most prominent redox reaction of this compound is its decomposition to lead(II) chloride and chlorine gas. This reaction underscores the instability of the Pb(IV) state. mahidaacademy.org The decomposition can be explosive at higher temperatures (around 105 °C) and proceeds even at room temperature, necessitating storage at low temperatures in the absence of light. wikipedia.orgshef.ac.uk
Reaction: PbCl₄ → PbCl₂ + Cl₂ wikipedia.org
Complex Formation: In the presence of excess chloride ions, this compound can exist as the hexachloroplumbate(IV) ion. This complex is more stable than the simple tetrachloride. mahidaacademy.org
Reaction: PbCl₄ + 2Cl⁻ ⇌ [PbCl₆]²⁻
The redox chemistry of lead(IV) is overwhelmingly characterized by its role as a strong oxidizing agent. The instability of the +4 oxidation state means that Pb(IV) compounds readily accept electrons to form the more stable Pb(II) state. wikipedia.orgreddit.com
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Redox (Decomposition) | PbCl₄ | PbCl₂ + Cl₂ | Illustrates instability of Pb(IV) state. wikipedia.org |
| Ligand Exchange (Hydrolysis) | PbCl₄ + H₂O | PbO₂ + HCl | Formation of lead(IV) oxide. wikipedia.orglibretexts.org |
| Ligand Exchange (Complex Formation) | PbCl₂ + 2HCl + Cl₂ | H₂PbCl₆ | Key step in PbCl₄ synthesis. wikipedia.org |
| Ligand Exchange/Decomposition | (NH₄)₂PbCl₆ + H₂SO₄ | PbCl₄ + (NH₄)₂SO₄ + 2HCl | Isolation of this compound. wikipedia.org |
Insertion Reactions of Lead Atoms with Halomethanes and Oxidation State Changes
While the direct insertion of a single, gaseous lead atom into a halomethane bond is a subject of theoretical and specialized study, more established research exists on the insertion reactions of divalent lead(II) compounds known as plumbylenes (R₂Pb). wikipedia.org These species are analogues of carbenes and exhibit reactivity that includes insertion into carbon-halogen (C-X) bonds. This process involves a change in the oxidation state of the lead atom from +2 to +4.
R₂Pb + R'-X → R₂(R')PbX
In this transformation, the lead atom is formally oxidized from Pb(II) to Pb(IV). The stability of the resulting organolead(IV) compound depends on the nature of the R groups and the halogen.
Computational studies on halomethanes and their Group 14 analogues (including lead compounds like MH₄₋ₙXₙ) show how the charge distribution on the central atom changes with increasing halogen substitution. core.ac.uk As more electronegative halogen atoms are substituted for hydrogen, the charge on the central lead atom is influenced. However, the trend is not straightforward; for less electronegative halogens like iodine, increasing the number of halogen substituents can actually make the central lead atom more negative. core.ac.uk
The change in oxidation state during these insertion reactions is a key feature:
Initial State: The reacting lead species is a plumbylene, with lead in the +2 oxidation state.
Transition State: The reaction likely proceeds through a transition state where the C-X bond is breaking, and the Pb-C and Pb-X bonds are forming.
Final State: The product is a tetravalent organolead compound, with lead in the +4 oxidation state.
This type of insertion reaction demonstrates a fundamental pathway for the formation of organolead(IV) compounds and highlights the ability of lead to switch between its two primary oxidation states.
| Process | Initial Pb Oxidation State | Final Pb Oxidation State | Example Reaction |
|---|---|---|---|
| Thermal Decomposition of PbCl₄ | +4 | +2 | PbCl₄ → PbCl₂ + Cl₂ wikipedia.org |
| Plumbylene Insertion into C-X Bond | +2 | +4 | R₂Pb + R'-X → R₂(R')PbX wikipedia.org |
| Synthesis of Hexachloroplumbate | +2 (in PbCl₂) | +4 (in [PbCl₆]²⁻) | PbCl₂ + 2HCl + Cl₂ → H₂PbCl₆ wikipedia.org |
Advanced Coordination Chemistry and Supramolecular Architecture Involving Lead Iv Centers
Lead(IV) Coordination Environment and Stereochemistry
The Pb(IV) ion, with its [Xe]4f¹⁴5d¹⁰ electronic configuration, lacks the 6s² lone pair that so profoundly influences the stereochemistry of Pb(II) compounds. Consequently, Pb(IV) complexes, including the simple tetrahedral PbCl₄, typically exhibit symmetric, non-distorted geometries. mdpi.com In more complex coordination environments, such as in the lead(IV) tetraacetate-pyridine complex, the lead atom can achieve higher coordination numbers, in this case, a seven-coordinate environment with a relatively short Pb-N bond. ox.ac.uk This contrasts sharply with the varied and often asymmetric coordination spheres observed for Pb(II).
The coordination geometry of lead(II) is largely dictated by the stereochemical activity of its 6s² lone pair of electrons. researchgate.net This leads to two primary classifications of coordination spheres: hemidirected and holodirected. mdpi.comacs.orgrsc.org
Hemidirected Geometry : In a hemidirected arrangement, the ligands coordinating to the Pb(II) center are positioned in only one hemisphere of the coordination sphere. mdpi.com This creates a noticeable gap or void, which is occupied by the stereochemically active lone pair (SALP). mdpi.comresearchgate.net This type of geometry is common for Pb(II) complexes with lower coordination numbers (typically 2 to 5) and results in a distorted structure. mdpi.comscispace.com The presence of the lone pair prevents ligands from binding in that region, leading to an anisotropic distribution of bonds. scispace.commdpi.com
Holodirected Geometry : In a holodirected geometry, the ligands are distributed symmetrically around the central Pb(II) ion, and there is no apparent vacancy for a lone pair. mdpi.comacs.org This occurs when the 6s² electron pair is considered stereochemically inactive, remaining in a spherical s-orbital. mdpi.com Holodirected geometries are typically observed in complexes with high coordination numbers (e.g., 9 or 10). mdpi.com For intermediate coordination numbers (6 to 8), both hemidirected and holodirected geometries have been reported, with the specific outcome depending on the nature of the ligands. mdpi.com
The distinction between these geometries is crucial for understanding the structural diversity of lead(II) compounds. rsc.org
The nature of the ligands plays a critical role in determining whether a Pb(II) complex will adopt a hemidirected or holodirected geometry. acs.org The type of donor atom, ligand size, and electronic properties all influence the coordination sphere. mdpi.comiaea.org
Ligand Donor Atom : The type of atom bonding to the lead center is a key factor. For instance, DFT calculations have shown that for a coordination number of four, [PbCl₄]²⁻ adopts a holodirected structure, whereas [Pb(CO)₄]²⁺ is hemidirected. mdpi.com Generally, ligands that are stronger σ-donors, like halides (except fluoride), tend to promote holodirected geometries. mdpi.com In contrast, sulfur-donor ligands often lead to hemidirected complexes with lower coordination numbers. scispace.com
Steric Effects : Bulky, space-demanding ligands can force a more symmetrical, holodirected arrangement due to intermolecular repulsions, even at moderate coordination numbers. acs.org For example, lead(II) solvates with sterically demanding ligands like N,N'-dimethylpropyleneurea (dmpu) adopt a regular octahedral, holodirected configuration. acs.org
Electronic Effects : The stability of the coordination sphere is influenced by the interaction between the lead 6s orbital and the ligand orbitals. acs.org Strong antibonding interactions can favor the distortion seen in hemidirected structures. The replacement of a neutral ligand like CO with an anionic one like CN⁻ can cause significant distortion in the complex. mdpi.com
| Compound | Coordination Number | Geometry Type | Key Feature | Source |
|---|---|---|---|---|
| [Pb(dma)₆]²⁺ (in solid state) | 6 | Holodirected | Regular octahedral geometry | acs.org |
| Hydrated Pb²⁺ (in aqueous solution) | 6 | Hemidirected | Broad Pb-O bond distance distribution | acs.org |
| [Pb(baea)(N₃)₂]ₙ | 5 | Hemidirected | PbN₅ coordination | mdpi.com |
| Lead Nonanoate (C9) | 6 | Holodirected | Distorted octahedral array | rsc.orgrsc.org |
| Lead Hexanoate (C6) | N/A | Hemidirected | Inferred from spectroscopic data | rsc.org |
Tetrel Bonding Interactions in Lead(IV) Organic Compounds
A tetrel bond is a non-covalent interaction between an electron-rich entity (Lewis base) and a Group 14 element (the tetrel atom) acting as an electrophilic center. researchgate.netwhiterose.ac.uk This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the tetrel atom opposite to a covalent bond. researchgate.net While extensively studied for Pb(II), recent theoretical and database studies have begun to explore these interactions for the less common Pb(IV) state, particularly in organometallic compounds. researchgate.netresearchgate.net
Tetrel bonds are a powerful tool in crystal engineering for the rational design of supramolecular architectures. researchgate.netrsc.org In the context of lead compounds, these interactions can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. scispace.com
For Pb(IV) organic compounds, which typically feature a tetrahedral geometry, tetrel bonds can form between the lead center and lone-pair-possessing atoms like oxygen, nitrogen, or sulfur of adjacent molecules. researchgate.netresearchgate.net Analysis of crystallographic databases reveals that these interactions are crucial in defining the crystal packing of various tetrahedral lead(IV) derivatives, guiding the formation of assemblies ranging from simple dimers (0D) to extended layers (2D). researchgate.net Although the hemidirected geometry of Pb(II) makes it an ideal candidate for forming strong tetrel bonds, the electrophilic nature of Pb(IV) also allows it to participate in these structure-directing interactions. researchgate.netscispace.com The strength and directionality of tetrel bonds make them a key factor in constructing novel metal-organic frameworks (MOFs) and other crystalline materials. rsc.org
The existence and nature of tetrel bonds are investigated through a combination of experimental and computational methods.
Experimental Probes :
Single-Crystal X-ray Diffraction : This is the primary experimental technique for identifying tetrel bonds. It provides precise information on intermolecular distances and angles. A contact shorter than the sum of the van der Waals radii between the lead atom and an electron donor atom is strong evidence of a tetrel bond. scispace.comresearchgate.net The geometry of the interaction, particularly the near-linearity of the R-Pb···(Donor) angle, is also a key indicator. researchgate.net
Solid-State NMR Spectroscopy : While less common for this specific purpose, solid-state NMR can provide insight into the coordination environment of lead, which can be influenced by supramolecular interactions like tetrel bonds. ox.ac.ukrsc.org
Theoretical Probes :
Density Functional Theory (DFT) Calculations : DFT is used to calculate the interaction energies of tetrel bonds, confirming their stabilizing effect on the crystal structure. rsc.orgrsc.org Interaction energies for Pb(IV) tetrel bonds can be significant, reaching up to 35 kcal/mol in complexes with electron-withdrawing substituents. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis : MEP calculations visualize the electron density distribution on a molecule's surface. A region of positive potential (a σ-hole) on the lead atom, directed towards an electron-rich region on an adjacent molecule, provides a clear theoretical rationale for the formation of a tetrel bond. mdpi.comresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can identify a bond critical point (BCP) and a bond path between the interacting atoms, providing rigorous proof of an interaction. mdpi.comrsc.orgresearchgate.net
Non-Covalent Interaction (NCI) Plot Index : This computational tool helps to visualize and characterize weak interactions, including tetrel bonds, in real space, highlighting them as broad, low-density regions between molecules. researchgate.netresearchgate.net
| Interacting Pair | System Type | Interaction Energy (kcal/mol) | Method | Source |
|---|---|---|---|---|
| Pb···Cl | Pb(II) Complex | -3.37 | DFT | rsc.org |
| Pb···Br | Pb(II) Complex | -4.38 | DFT | rsc.org |
| Pb···S | Pb(II) Dithiocarbamate | -5.41 to -7.78 | DFT | nih.gov |
| Pb···N=C(O) | Pb(II) Dimer | -21.2 | DFT | rsc.orgmdpi.com |
| Pb···O | Pb(II) Dimer | -11.3 | DFT | rsc.org |
Note: The interaction energies listed are for Pb(II) systems, as directly calculated values for Pb(IV) tetrel bonds are less commonly reported in the literature but are expected to be energetically significant.
Applications of Lead Iv Halide Systems in Advanced Materials Science
Ferroelectric Semiconductor Properties of Lead(IV) Perovskites
Certain lead-halide perovskites exhibit ferroelectric properties, a characteristic where a material possesses a spontaneous electric polarization that can be reversed by an external electric field. researchgate.netscispace.com The combination of ferroelectricity and semiconducting behavior in these materials opens up possibilities for novel optoelectronic devices. scispace.com For instance, the layered perovskite (benzylammonium)2PbCl4 has been identified as a ferroelectric semiconductor with a high Curie temperature of 438 K and a wide band gap of 3.65 eV. researchgate.netscispace.com However, the existence and role of ferroelectricity in the high efficiency of commonly used perovskites like methylammonium (B1206745) lead iodide (MAPbI3) remain a subject of debate. nih.govicmab.esosti.gov Some studies suggest that the observed electrical responses may stem from ion migration rather than true ferroelectricity. nih.govrsc.org
The application of hydrostatic pressure is a powerful tool for modifying the crystal structure and, consequently, the physical properties of lead-halide perovskites. rsc.org Research has shown that increasing pressure can induce a sequence of structural phase transitions. For example, methylammonium lead chloride (MAPbCl3) undergoes a transition from a cubic (Pm3̅m) to another cubic phase at 0.8 GPa, followed by a transition to an orthorhombic (Pnma) phase at 2.0 GPa. hpstar.ac.cn Similarly, methylammonium lead bromide (MAPbBr3) transitions through the sequence Pm3̅m → Im3̅ → Pmn21 at pressures of 0.8 GPa and 1.8 GPa, respectively. nih.govnih.gov
These structural changes significantly impact the material's ferroelectric and electronic properties. aps.org Contrary to the long-held belief that pressure universally suppresses ferroelectricity, studies on materials like lead titanate (PbTiO3) reveal a more complex behavior. aps.org While ferroelectricity initially decreases at low pressure, it is unexpectedly enhanced above a critical pressure (around 30 GPa for PbTiO3). aps.org This high-pressure ferroelectricity is driven by electronic effects rather than the ionic interactions that govern conventional ferroelectricity. aps.org In the case of the two-dimensional ferroelectric MHy2PbBr4, pressure induces a unique phase transition near 4 GPa, which leads to a strong distortion of the crystal structure and a reorganization of hydrogen bonds, ultimately altering its optical properties. acs.org
The band gap of these materials is also highly sensitive to pressure. In MAPbBr3, the band gap initially red-shifts with pressure and then blue-shifts after the first phase transition. nih.gov A significant, abrupt increase in the band gap is observed at higher-pressure phase transitions. nih.gov This tunability of the electronic structure through pressure highlights the intricate relationship between lattice and electronic degrees of freedom in these materials.
| Compound | Initial Phase (Ambient Pressure) | Pressure-Induced Phase(s) | Transition Pressure(s) (GPa) |
| CH3NH3PbCl3 | Cubic (Pm3̅m) | Cubic (Pm3̅m) -> Orthorhombic (Pnma) | 0.8, 2.0 hpstar.ac.cn |
| CH3NH3PbBr3 | Cubic (Pm3̅m) | Cubic (Im3̅) -> Orthorhombic (Pmn21) | 0.8, 1.8 nih.gov |
| MHy2PbBr4 | Orthorhombic (Pmn21) | Monoclinic (P21) | ~4.0 acs.org |
Layered, or two-dimensional (2D), lead-halide perovskites are derivatives of their 3D counterparts where large organic cations separate the inorganic lead-halide octahedral sheets. acs.org This structural arrangement leads to quantum and dielectric confinement effects, which govern their distinct optoelectronic properties. acs.org These materials exhibit strong light absorption and often possess high photoluminescence quantum yields (PLQY), making them highly suitable for light-emitting applications. led-professional.comacs.orgresearchgate.net
The emission characteristics of layered perovskites are remarkably diverse. nih.govstanford.edu The photoluminescence can range from very narrow, resulting in high color purity, to extremely broad, spanning the entire visible spectrum to produce white light. nih.govstanford.eduresearchgate.net The origin of this emission can be complex, involving free excitons, self-trapped excitons, and lattice defects. nih.govresearchgate.netnih.gov The strong coupling of excitons to the lattice can create transient distortions that lead to broadband emission with a large Stokes shift. nih.gov The PLQY values for lead-halide perovskite nanocrystals can be exceptionally high, approaching 100% for bromide-based compositions. led-professional.com
| Perovskite Type | Key Optoelectronic Property | Emission Characteristics | Potential Application |
| 3D Lead-Halide | High charge carrier mobility mdpi.com | Narrow emission, tunable across visible spectrum led-professional.com | Solar Cells, LEDs led-professional.commdpi.com |
| Layered (2D) Lead-Halide | High exciton (B1674681) binding energy acs.org | Narrow or broadband (white light) emission nih.govnih.gov | LEDs, Solid-State Lighting acs.orgnih.gov |
| Lead-Halide Nanocrystals | High Photoluminescence Quantum Yield (PLQY) led-professional.com | Narrow line-widths, high color purity led-professional.com | Displays, Light-Emitting Devices led-professional.com |
Fundamental Understanding of Perovskite Structural and Electronic Attributes
The exceptional optoelectronic properties of lead-halide perovskites are intrinsically linked to their unique crystal and electronic structures. aip.orguidaho.eduresearchgate.net The fundamental building block is a network of corner-sharing [PbX6]4- octahedra, where X is a halide anion (Cl, Br, I). mdpi.com The electronic structure, particularly the character of the valence and conduction band edges, is dominated by the orbitals of the lead and halide ions. mdpi.com Specifically, the valence band maximum is typically formed from the hybridization of lead 6s and halide p orbitals, while the conduction band minimum arises from lead 6p orbitals. mdpi.com
Strategies for Tuning Emission in Layered Lead-Halide Perovskites through Halide Alloying
One of the most powerful strategies for tailoring the optoelectronic properties of lead-halide perovskites is through compositional engineering, particularly by creating mixed-halide alloys. led-professional.com By carefully adjusting the ratio of different halides (e.g., chlorine, bromine, and iodine) within the perovskite lattice, the material's band gap and, consequently, its emission wavelength can be precisely controlled. led-professional.com
This halide alloying allows for the synthesis of perovskite nanocrystals that can emit light at any desired wavelength across the visible spectrum, from blue (around 400 nm) to red (around 700 nm). led-professional.com For example, combining different ratios of halogen precursors during colloidal synthesis enables the creation of the fundamental red, green, and blue emitters needed for display and lighting applications. led-professional.com This compositional versatility provides a straightforward method for tuning the emission color without altering the fundamental crystal structure, making lead-halide perovskites a highly adaptable platform for customized optoelectronic devices. nih.govresearchgate.netosti.gov Furthermore, halide mixing in layered perovskites that exhibit broadband emission can be used to adjust the color temperature, producing either "warm" or "cold" white light. nih.gov
Environmental Transformation and Degradation Mechanisms of Lead Containing Compounds Mechanistic Focus
Leaching Processes of Lead from Perovskite Materials in Aqueous Environments
Lead-halide perovskites, noted for their high efficiency in solar energy applications, contain water-soluble lead, raising concerns about potential environmental contamination should the material be exposed to aqueous environments. nih.govinnovationnewsnetwork.com Leaching is the primary pathway for the migration of lead contaminants from perovskite solar cells (PSCs) into the surrounding environment. nih.gov This process can occur when the internal layers of a PSC are exposed to liquids like rainwater, which can dissolve lead ions and transport them into groundwater and soil. nih.gov
The rate at which lead leaches from perovskite materials is governed by a combination of environmental conditions and the material's intrinsic properties. Studies have shown that a significant percentage of lead from unencapsulated perovskite devices can be leached very rapidly upon exposure to simulated rainfall. researchgate.net For instance, one study found that over 60% of the lead in unencapsulated PSCs was leached within the first 120 seconds of exposure. researchgate.net
Several key factors influence these leaching rates:
Moisture and Water Acidity: The presence of moisture is a primary driver of perovskite degradation and subsequent lead leaching. researchgate.netmdpi.comsustainability-directory.com The acidity of the water, such as in acid rain, can accelerate this process. researchgate.netunipamplona.edu.co Acidic conditions can increase the amount of lead released into a solution, with one study noting that up to 92% of lead can be released in highly acidic effluents. unipamplona.edu.co
Encapsulation: The physical encapsulation of perovskite materials is a critical protective measure to prevent moisture contact and degradation. researchgate.net Materials like titania, alumina, or polymers are used to shield the perovskite layer. researchgate.net However, while encapsulation significantly inhibits the release of hazardous substances, it may not completely eliminate leaching, especially if the device is mechanically damaged or under acidic conditions. nih.govresearchgate.net
Temperature and Light: High temperatures, such as those experienced during operation in direct sunlight, can accelerate the chemical reactions that break down perovskite molecules, especially in humid conditions. aip.org Similarly, light, particularly UV radiation, can induce degradation without the presence of other environmental factors, leading to the formation of metallic lead (Pb⁰) and other products. sustainability-directory.comnih.gov
Material Composition: The specific composition of the perovskite material itself affects its stability and, consequently, its lead leaching rate. researchgate.net Research indicates that the initial leaching rate is strongly dependent on the type of cations (e.g., methylammonium (B1206745), formamidinium, cesium) used in the perovskite's crystal structure. researchgate.netrsc.org Fully inorganic perovskites have been found to be significantly more stable than those containing organic cations. rsc.org
Table 1: Factors Influencing Lead Leaching from Perovskites
| Factor | Influence on Lead Leaching | Source |
|---|---|---|
| Moisture/Humidity | Primary driver for degradation and leaching; reacts with perovskite to form soluble compounds. | researchgate.netmdpi.comsustainability-directory.com |
| Water Acidity (pH) | Accelerates leaching; higher acidity can lead to a greater percentage of lead release. | researchgate.netunipamplona.edu.co |
| Encapsulation | Significantly reduces leaching by preventing moisture ingress, though not always completely effective, especially if damaged. | nih.govresearchgate.netaip.org |
| Temperature | High temperatures accelerate degradation reactions, particularly in the presence of moisture. | aip.org |
| Light (UV Radiation) | Induces photodegradation, breaking down the perovskite structure and potentially forming metallic lead. | sustainability-directory.comnih.gov |
| Material Composition | The choice of organic or inorganic cations (e.g., MA+, FA+, Cs+) affects the intrinsic stability and leaching rate. | researchgate.netrsc.org |
The degradation of lead-containing perovskites is a complex process involving several chemical pathways, often initiated by exposure to environmental elements like water, oxygen, and light. mdpi.comsustainability-directory.com
In aqueous environments, lead-halide perovskites can undergo an irreversible dissolution process. mdpi.com Water molecules react with the material, leading to the formation of hydrated intermediates. mdpi.comsustainability-directory.com This hydrolysis eventually causes the perovskite to decompose into its constituent components, such as lead iodide (PbI₂), and soluble organic salts. mdpi.comnih.gov For example, the common perovskite methylammonium lead iodide (MAPbI₃) decomposes in the presence of moisture into PbI₂, methylamine (B109427) (CH₃NH₂), and hydroiodic acid (HI). nih.govrsc.org The HI can then be oxidized by oxygen to form iodine (I₂) and water, further driving the degradation. rsc.org
The degradation can also proceed through radiolysis, where ionizing radiation like X-rays induces decomposition. rsc.org Two primary pathways have been identified in this process:
Radiolysis of the lead halide cage, which breaks down into halide salts, halogen gas, and metallic lead. This process appears to be catalyzed by defects within the perovskite crystal. rsc.org
Radiolysis of the organic cation (if present), which leads to the formation of organic degradation products and the subsequent collapse of the perovskite structure. rsc.org
Under the influence of light and oxygen, degradation is often accelerated through synergistic effects. sustainability-directory.com Photogenerated electron-hole pairs can react with moisture or oxygen, contributing to the breakdown of the material. sustainability-directory.com
Abiotic Degradation Mechanisms of Halogenated Compounds (General Principles Applicable to Lead Halides)
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated compounds, including lead halides like lead tetrachloride, these mechanisms are crucial in determining their environmental persistence. Key abiotic degradation pathways include hydrolysis, photolysis, and reductive dehalogenation.
Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of a halogenated compound to hydrolysis depends on the polarity of the carbon-halogen bond and the stability of the resulting products. This compound (PbCl₄), a yellow oily liquid, is unstable and readily hydrolyzes in the presence of water. mahidaacademy.orgstudfile.net The reaction produces lead(IV) oxide (PbO₂), a brown solid, and hydrochloric acid (HCl). mahidaacademy.orgstudfile.netlibretexts.org
Reaction: PbCl₄ + 2H₂O → PbO₂ + 4HCl studfile.net
This contrasts with carbon tetrachloride (CCl₄), which is generally resistant to hydrolysis under normal conditions due to the lack of available d-orbitals on the carbon atom to facilitate an attack by a water molecule. mahidaacademy.orglibretexts.org
Photolysis (Photodegradation): This process involves the breakdown of chemical compounds by photons, particularly from sunlight. The energy from the light can break chemical bonds. This compound is known to be unstable in the presence of light, decomposing into the more stable lead(II) chloride (PbCl₂) and chlorine gas. youtube.comwikipedia.org
Reaction: PbCl₄ → PbCl₂ + Cl₂ wikipedia.org
The photodegradation rates of halogenated compounds can vary significantly. For instance, studies on volatile organic compounds show that compounds like trichloroethylene (B50587) and chloroform (B151607) can be degraded by photolysis, while carbon tetrachloride is more resistant. nih.gov
Reductive Dehalogenation: This is a process where a halogen atom on a molecule is replaced by a hydrogen atom, accompanied by the reduction of the compound. This mechanism is particularly important for highly halogenated compounds under anaerobic (oxygen-deficient) conditions. epa.gov Abiotic reductive dehalogenation can be mediated by naturally occurring minerals, such as iron sulfides. epa.gov While specific studies on the reductive dehalogenation of this compound are scarce, the general principles suggest it could be a potential transformation pathway in reducing environments, converting it to lower-chlorinated lead species or lead(II) chloride.
Table 2: Abiotic Degradation Mechanisms Applicable to Lead Halides
| Mechanism | Description | Example Reaction (this compound) | Source |
|---|---|---|---|
| Hydrolysis | Reaction with water, leading to the cleavage of the lead-chlorine bond and formation of an oxide. | PbCl₄ + 2H₂O → PbO₂ + 4HCl | mahidaacademy.orgstudfile.net |
| Photolysis | Decomposition caused by exposure to light, resulting in the reduction of the lead center and release of chlorine. | PbCl₄ --(light)--> PbCl₂ + Cl₂ | youtube.comwikipedia.org |
| Thermal Decomposition | Breakdown due to heat. This compound is thermally unstable and decomposes to lead(II) chloride and chlorine. | PbCl₄ --(heat)--> PbCl₂ + Cl₂ | libretexts.orgwikipedia.org |
Emerging Trends and Future Research Directions in Lead Tetrachloride Chemistry
Integration of Advanced Spectroscopic and Computational Techniques
The inherent instability of lead tetrachloride (PbCl4) presents significant challenges to its characterization. wikipedia.org Modern research is increasingly relying on a synergistic approach, combining sophisticated spectroscopic methods with powerful computational models to elucidate its properties. This integration allows for a more comprehensive understanding of its electronic structure, bonding, and reactivity.
Advanced spectroscopic techniques are crucial for probing the transient nature of lead(IV) compounds. Methods like UV-vis spectroscopy can provide information about the electronic structure and concentration of substances, while Laser-Induced Breakdown Spectroscopy (LIBS) allows for rapid elemental analysis. rsc.org For related, more stable lead-containing materials like perovskites, techniques such as cathodoluminescence (CL) spectroscopy and electron backscatter diffraction (EBSD) are used to correlate optical and structural properties at the nanoscale. rsc.org Raman spectroscopy is another powerful tool, used, for instance, to study pressure-induced phase transformations in complex this compound-based structures like bis(benzylammonium) this compound. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable. DFT calculations are used to predict the structural and electronic properties of lead compounds. acs.org For example, DFT has been used to study the crystal structure of materials like bis(benzylammonium) this compound and to predict energy levels and spin-dependent properties in related 2-D perovskites. researchgate.net This computational insight is vital for interpreting experimental data and guiding the synthesis of new materials. The combination of cryogenic transmission electron microscopy with Raman spectroscopy and DFT calculations has been used to explore the nanoscale architecture of interfaces in lithium metal batteries, a strategy that could be adapted for studying lead-based systems. acs.org
The following table summarizes key techniques used in the characterization of lead compounds:
| Technique | Application in Lead Chemistry | Key Insights |
| UV-vis Spectroscopy | Analysis of electronic structure and concentration. rsc.org | Absorption characteristics, purity analysis. rsc.org |
| Raman Spectroscopy | Study of vibrational properties and phase transitions. acs.org | Structural changes under pressure, molecular vibrations. acs.org |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Rapid elemental analysis of vapors and other states. rsc.org | Elemental composition. rsc.org |
| Density Functional Theory (DFT) | Prediction of structural and electronic properties. acs.org | Crystal structures, energy levels, reaction pathways. acs.orgresearchgate.net |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Imaging of nanoscale structures and interfaces. acs.org | Nanoscale architecture, solid electrolyte interphase formation. acs.org |
Exploration of Novel Synthetic Routes and Nanoscale Architectures
The traditional synthesis of this compound involves the chlorination of lead(II) chloride in the presence of hydrochloric acid to form hexachloroplumbic acid, followed by reaction with ammonium (B1175870) chloride and subsequent treatment with concentrated sulfuric acid at low temperatures. wikipedia.orgyoutube.com This method is complex and yields a product that is highly unstable, decomposing rapidly at temperatures above 0°C. wikipedia.org
Current research is focused on developing more controlled and versatile synthetic strategies. This includes exploring new precursors and reaction conditions to improve yield and stability, potentially through the formation of stabilized adducts or complexes. While specific new routes for standalone PbCl4 are not widely published due to its instability, the principles are being applied in the synthesis of related lead(IV) materials. For instance, oxidative decarboxylation using lead tetraacetate, a related lead(IV) compound, is a known synthetic strategy in organic chemistry that highlights the reactivity of the Pb(IV) state. beilstein-journals.org
A significant area of development is the creation of nanoscale architectures incorporating lead(IV). While not involving free this compound, the synthesis of lead-halide perovskites (LHPs) is a prime example. nih.gov These materials, which can be considered complex salts derived from lead(IV) chemistry, are often synthesized from lead(II) precursors like lead(II) chloride, which is then oxidized or coordinated in the final structure. The properties of these nanomaterials are highly dependent on their structure, which can be engineered to form 3-D interconnected nanopores or other complex architectures. ust.hk The development of these nanostructures is crucial for their application in electronics and energy. rsc.org
Key research directions in this area include:
Stabilized Synthesis: Developing methods to synthesize and handle this compound within stabilizing matrices or as transient intermediates for in-situ reactions.
Nanostructure Fabrication: Engineering lead-based materials at the nanoscale to create structures like nanopillars, nanopores, and thin films for specific applications. rsc.orgust.hk
Solution-Processable Materials: Focusing on synthetic routes that allow for the creation of lead(IV)-based materials, such as wide-bandgap perovskites, through low-cost, solution-based methods. nih.gov
Design of Next-Generation Lead(IV) Based Functional Materials
The exploration of lead(IV) chemistry is heavily motivated by the push to design and discover new functional materials. cngmd-efrc.org The unique electronic properties of lead, particularly in its higher oxidation state, make it a candidate for various advanced applications.
The most prominent example is the field of lead-halide perovskites (LHPs). nih.gov These materials, which have a general formula of APbX3 (where A is a cation and X is a halide), have revolutionized the field of photovoltaics. Wide-bandgap LHPs are being investigated as alternatives to traditional semiconductors due to their low cost, solution processability, and excellent optoelectronic properties. nih.gov They are key components in next-generation solar cells, light-emitting diodes (LEDs), and photodetectors. nih.govpecuniaresearch.com The development of these materials involves tuning their bandgap by altering the halide and cation components, a process informed by both experimental synthesis and computational design. researchgate.net
Beyond perovskites, lead is a critical component in other next-generation technologies. The Generation IV International Forum (GIF) has identified the Lead-cooled Fast Reactor (LFR) as a promising technology for future nuclear energy. researchgate.net These reactors use molten lead as a coolant, which offers significant safety and economic advantages due to its chemical inertness and high boiling point. researchgate.net Research in this area focuses on materials compatibility, particularly the corrosion resistance of structural materials like ferritic-martensitic steel in high-temperature liquid lead. researchgate.net
| Material Class | Key Lead Compound/State | Emerging Applications | Research Focus |
| Lead-Halide Perovskites | Lead(IV) character in the perovskite structure | Solar cells, LEDs, photodetectors. nih.govpecuniaresearch.com | Improving stability, tuning bandgap, large-scale production. nih.gov |
| Lead-Cooled Fast Reactors | Molten Lead (elemental) | Nuclear energy generation, hydrogen production. researchgate.net | Coolant chemistry control, structural material corrosion. researchgate.net |
| Ferroelectric Materials | Bis-benzylammonium this compound | Data storage, sensors. acs.org | High-pressure structural transformations, synthesis of new derivatives. acs.org |
Interdisciplinary Approaches in Lead(IV) Chemical Research
Progress in understanding and utilizing this compound and related lead(IV) compounds is increasingly dependent on interdisciplinary collaboration. The complexity of the materials and the breadth of their potential applications necessitate the integration of expertise from chemistry, physics, materials science, and engineering. solubilityofthings.commedcraveonline.com
Chemistry and Materials Science: The synthesis of novel lead-based materials like perovskites is a collaborative effort. Chemists develop new synthetic routes, while materials scientists characterize the structural and functional properties of the resulting materials and fabricate them into devices like solar cells. rsc.org This synergy is essential for translating fundamental chemical discoveries into functional technologies. cngmd-efrc.org
Experimental and Computational Chemistry: As noted earlier, the partnership between experimentalists and computational chemists is crucial. hokudai.ac.jp Computational modeling can predict stable structures and reaction pathways, guiding experimental efforts and reducing the time and resources needed for discovery. researchgate.nethokudai.ac.jp This is particularly valuable for highly unstable compounds like this compound.
Nuclear Engineering and Chemistry: The development of Generation IV lead-cooled reactors requires a deep understanding of the chemistry of molten lead and its interactions with other materials at extreme temperatures. researchgate.net This involves collaboration between nuclear engineers who design the reactor systems and chemists who study the underlying corrosion and coolant chemistry.
Biology and Environmental Science: While outside the direct scope of materials design, the well-known toxicity of lead necessitates an interdisciplinary approach to its use. Research into lead compounds for any application must consider their entire lifecycle and potential environmental impact, drawing on expertise in toxicology and environmental science. cdc.gov
This collaborative, interdisciplinary approach is accelerating the pace of discovery and innovation in lead(IV) chemistry, paving the way for the development of next-generation materials and technologies.
Q & A
Q. What are the standard methods for synthesizing lead tetrachloride in laboratory settings?
this compound (PbCl₄) synthesis typically involves reacting lead dioxide (PbO₂) with hydrochloric acid (HCl) under controlled conditions. A common protocol includes:
- Dissolving PbO₂ in concentrated HCl at low temperatures (0–5°C) to prevent decomposition.
- Purifying the product via vacuum distillation to isolate PbCl₄ from byproducts like PbCl₂.
- Validating purity using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Safety protocols (e.g., fume hoods, PPE) are critical due to PbCl₄’s volatility and toxicity .
Q. How should researchers conduct systematic literature reviews on this compound’s physicochemical properties?
- Search Strategy : Use databases like PubMed, Web of Science, and government repositories (e.g., EPA, NIST) with keywords: "this compound," "PbCl₄," "thermodynamic properties," and "toxicity mechanisms."
- Inclusion Criteria : Prioritize peer-reviewed studies, validated datasets (e.g., NIST’s thermodynamic tables), and regulatory reports. Exclude non-peer-reviewed sources, patents, and industrial production data .
- Tagging : Categorize studies by methodology (experimental vs. computational), data type (primary vs. review), and topic (e.g., environmental fate vs. toxicity) .
Q. What analytical techniques are essential for characterizing this compound’s stability and reactivity?
Key methods include:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under varying atmospheres.
- Raman Spectroscopy : Identifies vibrational modes to confirm molecular structure and detect intermediates.
- Electron Paramagnetic Resonance (EPR) : Probes radical formation during decomposition. Calibration against reference standards (e.g., NIST-certified PbCl₄ samples) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?
Contradictions in data (e.g., enthalpy of formation) arise from differences in experimental conditions or impurities. Strategies include:
- Meta-Analysis : Compare datasets using statistical tools (e.g., weighted averages) to identify outliers.
- Validation Experiments : Replicate high-impact studies under controlled settings, ensuring traceable calibration (e.g., NIST protocols).
- Computational Cross-Checks : Use density functional theory (DFT) to predict properties and flag inconsistent empirical results .
Q. What experimental design considerations are critical for studying this compound’s hepatotoxicity?
- Model Selection : Use rodent models (rats/mice) due to metabolic similarities to humans. Intraperitoneal injection is common for controlled dosing .
- Dose Optimization : Conduct dose-response studies (e.g., 0.5–3.0 mL/kg) to identify thresholds for liver injury markers (e.g., ALT, AST) .
- Mechanistic Probes : Assess lipid peroxidation (via malondialdehyde levels) and cytochrome P450 activation to link PbCl₄ exposure to oxidative stress .
Q. How should conflicting data on this compound’s environmental persistence be analyzed?
- Source Evaluation : Prioritize studies with explicit methodologies for measuring half-life in soil/water (e.g., OECD Test Guideline 307).
- Contextual Factors : Account for variables like pH, organic matter content, and microbial activity, which influence degradation rates.
- Integrated Models : Apply fugacity-based models to predict environmental partitioning and validate against field data .
Q. What methodologies improve reproducibility in computational studies of this compound’s electronic structure?
- Basis Set Selection : Use polarized triple-zeta basis sets (e.g., def2-TZVP) for accurate electron correlation effects.
- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) for reactions in aqueous media.
- Open Data : Share input files and raw outputs via repositories like Zenodo to enable replication .
Data Presentation and Reporting
Q. How should researchers structure papers on this compound to meet peer-reviewed journal standards?
- Methods Section : Detail synthesis protocols, instrumentation (make/model), and statistical tests (e.g., ANOVA for dose-response data).
- Results : Use tables to compare thermodynamic properties (e.g., boiling points, ΔH°f) across studies, highlighting confidence intervals .
- Discussion : Link findings to broader mechanisms (e.g., PbCl₄’s role in free radical generation) and identify gaps for future work .
Q. What tools are effective for visualizing this compound’s molecular interactions in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
